molecular formula C16H23N3O B11056670 5H-Pyrano[4,3-b]pyridine-3-carbonitrile, 7,8-dihydro-7,7-dimethyl-2-[(3-methylbutyl)amino]-

5H-Pyrano[4,3-b]pyridine-3-carbonitrile, 7,8-dihydro-7,7-dimethyl-2-[(3-methylbutyl)amino]-

Cat. No.: B11056670
M. Wt: 273.37 g/mol
InChI Key: QKHPWRLFCMGPBM-UHFFFAOYSA-N
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Description

2-(ISOPENTYLAMINO)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]PYRIDIN-3-YL CYANIDE is a complex organic compound that belongs to the class of pyridine derivatives. Pyridine compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties . This particular compound features a pyrano[4,3-b]pyridine core, which is a fused heterocyclic system, and a cyanide functional group, which is often associated with biological activity.

Preparation Methods

The synthesis of 2-(ISOPENTYLAMINO)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]PYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of a β-ketoester, an aldehyde, and ammonia to form the pyridine ring through a Hantzsch synthesis . The introduction of the isopentylamino group and the cyanide functional group can be achieved through subsequent substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(ISOPENTYLAMINO)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(ISOPENTYLAMINO)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. The pyridine core can interact with proteins and enzymes, potentially inhibiting their function. The cyanide group can also play a role in binding to metal ions or other active sites in biological molecules, affecting their activity .

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives with different substituents. For example:

The uniqueness of 2-(ISOPENTYLAMINO)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]PYRIDIN-3-YL CYANIDE lies in its specific combination of functional groups and the resulting biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

7,7-dimethyl-2-(3-methylbutylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C16H23N3O/c1-11(2)5-6-18-15-12(9-17)7-13-10-20-16(3,4)8-14(13)19-15/h7,11H,5-6,8,10H2,1-4H3,(H,18,19)

InChI Key

QKHPWRLFCMGPBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=C(C=C2COC(CC2=N1)(C)C)C#N

Origin of Product

United States

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